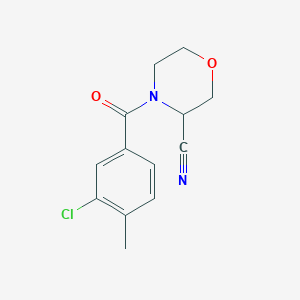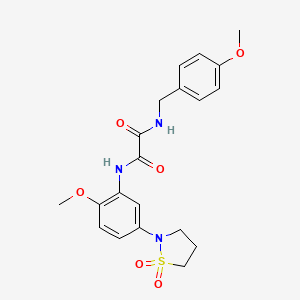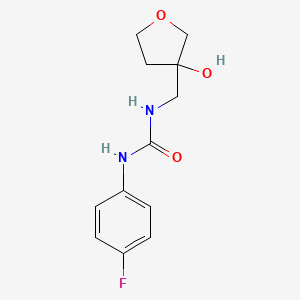
1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine, also known as 4-Fluoroamphetamine (4-FA), is a synthetic compound that belongs to the family of amphetamines. It is a psychoactive substance that has been used recreationally, but also has potential scientific research applications.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties in Borondipyrromethene Analogues
Research on the photophysical properties of borondipyrromethene analogues, including compounds with tertiary amine groups such as 1-(4-Fluorophenyl)-4,4-dimethylpentan-3-amine, has been conducted. These studies focus on the fluorescence quantum yield and lifetime in various solvents, exploring the nonradiative deactivation rates and the protonation at low pH in aqueous solutions (Qin et al., 2005).
Fluorescence Enhancement in Stilbene Derivatives
Research on 4-(N-phenylamino)stilbene derivatives, which are structurally related to this compound, highlights the fluorescence enhancement due to N-phenyl substitutions. This "amino conjugation effect" leads to more planar ground-state geometries and higher fluorescence quantum yields (Yang et al., 2002).
Application in Security Inks
A study on a novel V-shaped molecule with an N,N-dimethylamine group, similar in structure to this compound, demonstrates its application as a security ink. This molecule exhibits morphology-dependent fluorochromism and can change colors based on mechanical force or pH stimuli (Lu & Xia, 2016).
Guanidinium-Functionalized Polymer Electrolytes
Research involving guanidinium-functionalized polymer electrolytes synthesized via activated fluorophenyl-amine reaction highlights the precise control of cation functionality in these materials. This study provides insights into the potential for integrating compounds like this compound into stable polymer structures (Kim et al., 2011).
Protonation and Deactivation Rates in Boron-Dipyrromethene Derivatives
A study on boron-dipyrromethene derivatives, including those with tertiary amine groups similar to this compound, explores the protonation at low pH and the influence of the amine group on fluorescence quantum yields in different solvents (Hecht et al., 2013).
Ligand Effects in Ortho Lithiation
Research on the ortho lithiation of 1-(fluorophenyl)pyrroles, which are structurally similar to this compound, reveals the special directing effect of the fluorine atom in these reactions. The study provides insight into the kinetic acidity and reactivity of fluorinated compounds (Faigl et al., 1998).
Fluorescence Probes for pH Sensing
Research on {4-[2-(4-fluoro-phenyl)-vinyl]-phenyl}-dimethyl-amine (DPVF), a compound related to this compound, demonstrates its application as a pH fluorescence probe. The study highlights the "on-off" function of DPVF's fluorescence emission in response to pH changes, indicating its potential use in fluorescent molecule switches and pH sensors (Ren An-xiang, 2007).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-4,4-dimethylpentan-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN/c1-13(2,3)12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8,12H,6,9,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHCPEUKOLRUHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCC1=CC=C(C=C1)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1099598-51-2 |
Source


|
| Record name | 1-(4-fluorophenyl)-4,4-dimethylpentan-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2399943.png)
![2-[(2-Chloro-4-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2399945.png)


![N-(2-ethoxyphenyl)-4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carboxamide oxalate](/img/structure/B2399949.png)

![2-Ethyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2399953.png)

![9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one](/img/structure/B2399956.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2399958.png)
![4-[(2,4-Dimethylbenzyl)oxy]chromane](/img/structure/B2399959.png)

